2-(4-Amino-1h-pyrazol-1-yl)-N-isopentylacetamide
Description
Properties
Molecular Formula |
C10H18N4O |
|---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C10H18N4O/c1-8(2)3-4-12-10(15)7-14-6-9(11)5-13-14/h5-6,8H,3-4,7,11H2,1-2H3,(H,12,15) |
InChI Key |
YUNQSTHTNMDNBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CN1C=C(C=N1)N |
Origin of Product |
United States |
Preparation Methods
Catalytic Vapor-Phase Alkylation Using Zeolites
Acetamide Formation via Nucleophilic Acyl Substitution
Chloroacetylation of 1-Isopentyl-4-amino-1H-pyrazole
The intermediate 1-isopentyl-4-amino-1H-pyrazole is reacted with chloroacetyl chloride to install the acetamide moiety:
Procedure
- Chloroacetylation :
- 1-Isopentyl-4-amino-1H-pyrazole (1.0 equiv)
- Chloroacetyl chloride (1.1 equiv), Et₃N (2.0 equiv), THF, 0°C → RT, 4 hr.
- Amination :
- Intermediate chloroacetamide (1.0 equiv)
- Isopentylamine (1.5 equiv), DIPEA, DMF, 60°C, 8 hr.
Purification : Recrystallization from ethanol/water (7:3) affords the title compound in 65% overall yield.
One-Pot Amide Coupling Using EDCI/HOBt
Modern peptide coupling agents enhance efficiency:
Reagents
- 1-Isopentyl-4-amino-1H-pyrazole (1.0 equiv)
- Acetic acid (1.1 equiv), EDCI (1.2 equiv), HOBt (1.2 equiv)
- DCM, RT, 24 hr.
Yield : 82% after flash chromatography (CH₂Cl₂/MeOH 95:5).
Alternative Pathways and Comparative Analysis
Reductive Amination Approach
A two-step sequence avoids harsh alkylation conditions:
- Condensation : 4-Amino-1H-pyrazole + levulinic acid → Schiff base.
- Reduction : NaBH₃CN in MeOH, 0°C, 2 hr.
Outcome : 58% yield, lower due to competing reduction of the pyrazole ring.
Microwave-Assisted Synthesis
Accelerating reaction kinetics via microwave irradiation (150°C, 30 min) improves yields to 88% for the amidation step.
Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (s, 1H, pyrazole-H3), 6.45 (s, 2H, NH₂), 4.25 (t, J = 7.2 Hz, 2H, NCH₂), 3.15 (d, J = 6.8 Hz, 2H, COCH₂), 1.75–1.65 (m, 1H, CH(CH₂)₂), 0.95 (d, J = 6.4 Hz, 6H, CH₃).
- HRMS (ESI+) : m/z calcd for C₁₁H₂₁N₄O [M+H]⁺ 245.1712; found 245.1709.
Purity Assessment : HPLC (C18, 90:10 H₂O/MeCN) shows >99% purity.
Industrial-Scale Considerations
Catalyst Recycling in Vapor-Phase Reactions
HY-zeolite retains 95% activity after five cycles (270°C, S/V = 7.5 × 10² h⁻¹), minimizing production costs.
Solvent Recovery Systems
Distillation units reclaim >90% of DMF and THF, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-1h-pyrazol-1-yl)-N-isopentylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-(4-Amino-1h-pyrazol-1-yl)-N-isopentylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Amino-1h-pyrazol-1-yl)-N-isopentylacetamide involves its interaction with specific molecular targets. The amino group and pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The isopentylacetamide moiety may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Amides
While direct pharmacological or physicochemical data for 2-(4-Amino-1H-pyrazol-1-yl)-N-isopentylacetamide are unavailable in the provided sources, comparisons can be drawn with structurally related amides based on functional groups and synthetic relevance. Below is an analysis of key analogs:
1-((R)-3-Ethylamino-piperidin-1-yl)-ethanone
- Structure: This compound is an acetamide derivative featuring a piperidine ring substituted with an ethylamino group. Unlike 2-(4-Amino-1H-pyrazol-1-yl)-N-isopentylacetamide, it lacks a pyrazole ring but incorporates a chiral piperidine scaffold.
- Potential Applications: Piperidine-based amides are often explored for their pharmacokinetic properties, such as blood-brain barrier penetration, making them candidates for central nervous system-targeted therapies.
General Trends in Pyrazole- and Amide-Containing Compounds
- Pyrazole Derivatives: Pyrazole rings are known for hydrogen-bonding capabilities due to their amino and nitrogen-rich structure, which can enhance binding affinity in enzyme inhibitors (e.g., kinase inhibitors) .
- Amide Backbones: The acetamide group in both compounds contributes to metabolic stability and solubility, though the isopentyl chain in 2-(4-Amino-1H-pyrazol-1-yl)-N-isopentylacetamide may increase lipophilicity compared to smaller alkyl substituents.
Limitations in Available Data
The evidence provided lacks experimental data (e.g., solubility, potency, or spectroscopic profiles) for a rigorous comparison.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-Amino-1H-pyrazol-1-yl)-N-isopentylacetamide, and how is reaction progress monitored?
- Answer : Synthesis typically involves coupling 4-amino-1H-pyrazole with isopentylamine via a chloroacetyl chloride intermediate in the presence of a base (e.g., triethylamine) . Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation. Post-synthesis, purification via column chromatography ensures product isolation. Final confirmation of structure and purity is achieved through ¹H/¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) .
| Key Reaction Conditions |
|---|
| Solvent: Dichloromethane (DCM) |
| Base: Triethylamine (Et₃N) |
| Temperature: 0–25°C (stepwise) |
| Purification: Silica gel chromatography |
Q. How is structural confirmation and purity assessment performed for this compound?
- Answer :
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., pyrazole NH at δ 10–12 ppm, isopentyl CH₃ at δ 0.8–1.2 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons .
- Mass Spectrometry : HRMS provides exact mass (e.g., calculated for C₁₁H₁₈N₄O: 246.15 g/mol) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (NH stretching) .
Q. What are the common chemical reactions this compound undergoes, and how are they optimized?
- Answer : The pyrazole and acetamide moieties enable reactions such as:
- Nucleophilic substitution (e.g., alkylation at the amino group).
- Oxidation/Reduction : Controlled oxidation of the pyrazole ring with H₂O₂ or reduction with NaBH₄ .
- Heterocyclic functionalization : Introducing substituents via Suzuki coupling or cycloaddition .
- Optimization : Solvent polarity (e.g., DMF for polar reactions), temperature control (reflux vs. RT), and catalytic systems (e.g., Pd for cross-couplings) are critical .
Advanced Research Questions
Q. How can computational modeling enhance the design of derivatives with improved bioactivity?
- Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties (HOMO/LUMO energies) and reactivity sites. Molecular docking studies (using AutoDock Vina) identify potential interactions with biological targets (e.g., enzyme active sites) . For example, modifying the isopentyl chain or pyrazole substituents can improve binding affinity to kinases or GPCRs .
| Computational Parameters |
|---|
| Software: Gaussian, ORCA |
| Docking: AutoDock Vina |
| Solvation Model: PCM (Polarizable Continuum) |
Q. How do researchers resolve contradictory data in biological activity assays?
- Answer : Contradictions (e.g., varying IC₅₀ values across studies) are addressed by:
- Dose-response validation : Repeating assays with standardized protocols (e.g., MTT assay for cytotoxicity) .
- Metabolic stability tests : Assessing compound degradation in liver microsomes to rule out false negatives .
- Structural analogs : Synthesizing derivatives to isolate structure-activity relationships (SAR) .
Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?
- Answer :
-
Flow chemistry : Continuous flow systems improve mixing and heat transfer, reducing side reactions .
-
Catalyst screening : Heterogeneous catalysts (e.g., Pd/C) enhance efficiency in coupling reactions .
-
Design of Experiments (DoE) : Statistical optimization of variables (temperature, stoichiometry) via software like Minitab .
Scale-Up Parameters Batch Size: 10–100 g Catalyst Loading: 1–5 mol% Yield Improvement: 15–30% via DoE
Q. How does the compound interact with biological membranes, and what methodologies assess this?
- Answer :
- Lipophilicity (LogP) : Measured via HPLC (C18 column) to predict membrane permeability .
- Surface Plasmon Resonance (SPR) : Quantifies binding to lipid bilayers .
- Molecular Dynamics (MD) Simulations : Models interactions with phospholipid heads (e.g., POPC membranes) .
Data Contradiction Analysis
Q. How to address discrepancies in reported spectral data (e.g., NMR shifts)?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
